molecular formula C12H14N2O2 B009530 Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate CAS No. 107553-81-1

Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate

Cat. No. B009530
M. Wt: 218.25 g/mol
InChI Key: UKRKHFCSBQHMHV-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

A mixture of 4-aminobenzoic acid methyl ester (0.32 g, 2.12 mmol), acetonecyanohydrin (3 ml) and sodium sulfate (1 g) was refluxed for 15 hours. After filtration to remove the sodium sulfate, the filtrate was washed with brine and extracted with ethyl acetate. The organic layer was concentrated and chromatographed (dichloromethane:acetone, 60:40) to yield 4-[(cyanodimethylmethyl)-amino]-benzoic acid methyl ester (49b) (0.398 g, 1.95 mmol, 92%) as a white solid.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.[CH3:12][C:13](O)([C:15]#[N:16])[CH3:14].S([O-])([O-])(=O)=O.[Na+].[Na+]>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:13]([C:15]#[N:16])([CH3:14])[CH3:12])=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N)=O
Name
Quantity
3 mL
Type
reactant
Smiles
CC(C)(C#N)O
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the sodium sulfate
WASH
Type
WASH
Details
the filtrate was washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (dichloromethane:acetone, 60:40)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)NC(C)(C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.95 mmol
AMOUNT: MASS 0.398 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.